molecular formula C21H21N5O B2533297 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one CAS No. 315682-88-3

5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one

Cat. No.: B2533297
CAS No.: 315682-88-3
M. Wt: 359.433
InChI Key: JIXXDSXYICGICA-UHFFFAOYSA-N
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Description

5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups to the quinazoline or piperazine rings .

Mechanism of Action

The mechanism of action of 5-(4-ethylpiperazin-1-yl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-(4-ethylpiperazin-1-yl)quinazolino[2,3-a]phthalazin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-2-24-11-13-25(14-12-24)20-16-8-4-3-7-15(16)19-22-18-10-6-5-9-17(18)21(27)26(19)23-20/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXXDSXYICGICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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